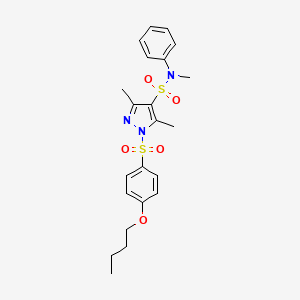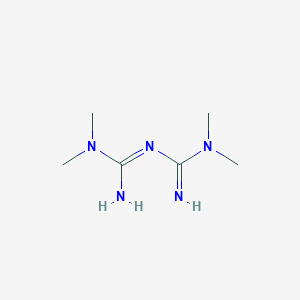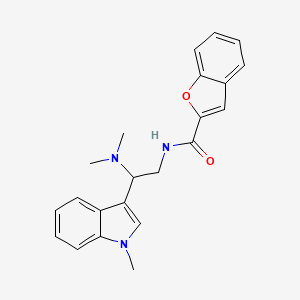
1-(4-butoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-butoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by their structure, which includes a sulfonyl functional group attached to an amine group. They have a wide range of applications, including in the manufacture of dyes and detergents, and as drugs with antibacterial properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a sulfonyl group attached to a butoxybenzene group. The presence of these functional groups would influence the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the functional groups present in its structure. For example, the sulfonyl group could undergo reactions typical of sulfonyl chlorides, such as substitution reactions with amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could make the compound more polar, influencing its solubility in different solvents .科学的研究の応用
Antimycobacterial Activity
A study by Chen et al. (2021) highlighted the design and synthesis of sulfonamide compounds optimized from sulfaphenazole for treating Mycobacterium tuberculosis. The research identified compounds with promising antimycobacterial activity and low cytotoxicity, suggesting potential in tuberculosis treatment regimens. Compound 10d, in particular, showed good activity with minimal risk of drug-drug interactions due to low inhibition of CYP 2C9 (Chen et al., 2021).
Anticancer and Radiosensitizing Effects
Ghorab et al. (2015) synthesized a novel series of sulfonamide derivatives to investigate their in-vitro anticancer activity. These compounds, particularly 4a, 4b, 5a, 6a, 6b, 8, 9, 11, 13, 18, and 19, exhibited higher anticancer activity against human tumor liver cell lines (HEPG-2) than doxorubicin, with IC50 values ranging from 11.0 to 31.8 μM. Moreover, several compounds showed potential as radiosensitizers, enhancing the cell-killing effect of γ-radiation (Ghorab et al., 2015).
Enzyme Inhibition for Disease Treatment
Research by Sapegin et al. (2018) introduced a novel class of [1,4]oxazepine-based primary sulfonamides as inhibitors of human carbonic anhydrases, which are relevant for treating conditions like glaucoma and epilepsy. The study demonstrated strong inhibition of therapeutically relevant carbonic anhydrases, showcasing the dual role of the primary sulfonamide functionality in enzyme inhibition (Sapegin et al., 2018).
Antimicrobial Agents
A series of sulfonamides synthesized from 4-hydrazinylbenzenesulfonamide were evaluated for their in vitro antimicrobial activities against various bacterial and fungal strains. Compounds exhibited significant inhibition, with compound 2b showing notable antifungal activity against A. niger. This research underscores the potential of sulfonamide derivatives as antimicrobial agents, with implications for developing new treatments for infectious diseases (Thach et al., 2020).
将来の方向性
特性
IUPAC Name |
1-(4-butoxyphenyl)sulfonyl-N,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S2/c1-5-6-16-30-20-12-14-21(15-13-20)31(26,27)25-18(3)22(17(2)23-25)32(28,29)24(4)19-10-8-7-9-11-19/h7-15H,5-6,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUADCTIEELZCEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)S(=O)(=O)N(C)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-Methylphenyl)-2-oxo-2,3-dihydro-1,3-thiazol-3-yl]acetic acid](/img/structure/B2736671.png)
![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B2736673.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-diethoxybenzamide](/img/structure/B2736675.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2736677.png)
![(1,3-dimethyl-1H-pyrazol-5-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2736678.png)

![N-[2-Amino-4-(trifluoromethyl)phenyl]-2-(diethylamino)acetamide](/img/structure/B2736681.png)


![Butyl 4-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoate](/img/structure/B2736688.png)

![2-{[(3-Chloro-4-methoxyphenyl)methylene]amino}-1-ethanol](/img/structure/B2736690.png)

